molecular formula C13H20Br2N2O2 B15343585 1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- CAS No. 41829-14-5

1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans-

Cat. No.: B15343585
CAS No.: 41829-14-5
M. Wt: 396.12 g/mol
InChI Key: YMJDXERDQIPJAZ-BPRGXCPLSA-N
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Description

1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- is a complex organic compound with a unique structure that includes a quinoline backbone

Preparation Methods

The synthesis of 1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- can be compared with other quinoline derivatives, such as:

The uniqueness of 1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- lies in its specific structure, which allows it to interact with unique molecular targets and exhibit distinct biological activities.

Properties

CAS No.

41829-14-5

Molecular Formula

C13H20Br2N2O2

Molecular Weight

396.12 g/mol

IUPAC Name

(7R,9aS)-7-amino-1-methyl-2,3,7,8,9,9a-hexahydrobenzo[de]quinoline-5,6-diol;dihydrobromide

InChI

InChI=1S/C13H18N2O2.2BrH/c1-15-5-4-7-6-10(16)13(17)12-8(14)2-3-9(15)11(7)12;;/h6,8-9,16-17H,2-5,14H2,1H3;2*1H/t8-,9+;;/m1../s1

InChI Key

YMJDXERDQIPJAZ-BPRGXCPLSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC[C@H]3N)O)O.Br.Br

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CCC3N)O)O.Br.Br

Origin of Product

United States

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